3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid
CAS No.: 128426-86-8
Cat. No.: VC21225550
Molecular Formula: C8H3F5O3
Molecular Weight: 242.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128426-86-8 |
|---|---|
| Molecular Formula | C8H3F5O3 |
| Molecular Weight | 242.1 g/mol |
| IUPAC Name | 3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid |
| Standard InChI | InChI=1S/C8H3F5O3/c9-3-1-2(7(14)15)4(10)6(5(3)11)16-8(12)13/h1,8H,(H,14,15) |
| Standard InChI Key | XKNIFQLRUBLKKI-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1F)F)OC(F)F)F)C(=O)O |
| Canonical SMILES | C1=C(C(=C(C(=C1F)F)OC(F)F)F)C(=O)O |
Introduction
Chemical Identity and Structure
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is a fluorinated organic compound characterized by its unique structural features. The compound contains a benzoic acid core with multiple fluorine-containing substituents strategically positioned around the aromatic ring. The presence of a difluoromethoxy group at position 3, combined with fluorine atoms at positions 2, 4, and 5, results in a highly fluorinated structure with distinct chemical properties.
Basic Identification Parameters
The compound is formally registered with Chemical Abstracts Service (CAS) under the number 128426-86-8, providing a unique identifier for this specific chemical entity . Its MDL number is documented as MFCD06410916, offering another standardized reference point for researchers and manufacturers working with this compound .
Structural Formula and Molecular Characteristics
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is represented by the empirical formula C8H3F5O3, indicating the presence of 8 carbon atoms, 3 hydrogen atoms, 5 fluorine atoms, and 3 oxygen atoms within its structure . The molecular weight of this compound is calculated to be 242.1 g/mol, reflecting its relatively complex structure with multiple functional groups .
The structural arrangement features a benzoic acid core (C6H5COOH) that has been modified with:
-
A difluoromethoxy group (-OCHF2) at position 3
-
Fluorine atoms at positions 2, 4, and 5 of the benzene ring
-
A carboxylic acid group (-COOH)
Physical and Chemical Properties
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid exhibits distinctive physical and chemical properties that influence its behavior in various chemical environments and applications. These properties are critical for understanding its potential uses and handling requirements.
Physical Properties
The compound's physical properties have been characterized through both experimental and predictive methods. Key physical parameters are summarized in Table 1.
Table 1: Physical Properties of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid
| Property | Value | Determination Method |
|---|---|---|
| Boiling Point | 278.5±35.0 °C | Predicted |
| Density | 1.615±0.06 g/cm³ | Predicted |
| Physical State | Solid | - |
| Molecular Weight | 242.1 g/mol | Calculated |
The relatively high boiling point of 278.5±35.0 °C (predicted) suggests strong intermolecular interactions, likely due to hydrogen bonding involving the carboxylic acid group . The compound's density is predicted to be 1.615±0.06 g/cm³, indicating it is significantly denser than water . This high density is consistent with the presence of multiple fluorine atoms, which contribute to increased molecular weight without substantially increasing molecular volume.
Chemical Properties
The chemical behavior of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is influenced by its functional groups and electronic structure. The predicted pKa value of 2.56±0.10 indicates that it is a moderately strong acid, comparable to other fluorinated benzoic acid derivatives . This acidity is attributed to the electron-withdrawing effects of the fluorine substituents, which stabilize the carboxylate anion formed upon deprotonation.
The presence of multiple fluorine atoms contributes to several key chemical characteristics:
-
Enhanced acidity of the carboxylic acid group
-
Reduced nucleophilicity of the aromatic ring
-
Increased metabolic stability in biological systems
-
Altered lipophilicity compared to non-fluorinated analogs
Derivatives and Related Compounds
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid has several structurally related compounds and derivatives that share similar chemical features or are derived from the parent compound.
Ester Derivatives
The ethyl ester derivative, 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester (CAS: 128426-85-7), represents a significant functional group modification of the parent compound . This derivative has the molecular formula C10H7F5O3 and a molecular weight of 270.15 g/mol . The conversion of the carboxylic acid to an ethyl ester alters its physicochemical properties, particularly:
-
Decreased polarity
-
Reduced hydrogen bonding capacity
-
Altered solubility profile
-
Modified reactivity patterns
Structurally Related Compounds
2,4,5-Trifluorobenzoic acid (CAS: 446-17-3) represents a simpler structural analog lacking the difluoromethoxy group at position 3 . This compound has the molecular formula C7H3F3O2 and a molecular weight of 176.0927 g/mol . The relationship between these compounds highlights the structural diversity within this class of fluorinated benzoic acids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume